BenchChemオンラインストアへようこそ!

[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride

Lipophilicity Membrane permeability CNS drug design

[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286273-94-6) is a bifunctional piperidine building block featuring a cyclopentylmethyl substituent at the piperidine N-1 position and a primary aminomethyl group at the C-4 position, formulated as a dihydrochloride salt with molecular formula C₁₂H₂₆Cl₂N₂ and molecular weight 269.25 g/mol. It belongs to the broader class of 4-piperidinemethanamine derivatives, a scaffold extensively employed in medicinal chemistry for the synthesis of CXCR4 chemokine receptor antagonists, kinase inhibitors, and CNS-targeted agents.

Molecular Formula C12H26Cl2N2
Molecular Weight 269.25
CAS No. 1286273-94-6
Cat. No. B2749480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride
CAS1286273-94-6
Molecular FormulaC12H26Cl2N2
Molecular Weight269.25
Structural Identifiers
SMILESC1CCC(C1)CN2CCC(CC2)CN.Cl.Cl
InChIInChI=1S/C12H24N2.2ClH/c13-9-11-5-7-14(8-6-11)10-12-3-1-2-4-12;;/h11-12H,1-10,13H2;2*1H
InChIKeyAZZWIPRNIRXOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine Dihydrochloride (CAS 1286273-94-6): Procurement-Relevant Identity and Class Positioning


[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286273-94-6) is a bifunctional piperidine building block featuring a cyclopentylmethyl substituent at the piperidine N-1 position and a primary aminomethyl group at the C-4 position, formulated as a dihydrochloride salt with molecular formula C₁₂H₂₆Cl₂N₂ and molecular weight 269.25 g/mol . It belongs to the broader class of 4-piperidinemethanamine derivatives, a scaffold extensively employed in medicinal chemistry for the synthesis of CXCR4 chemokine receptor antagonists, kinase inhibitors, and CNS-targeted agents [1]. The compound is supplied by multiple vendors as a research-grade building block at purities ranging from 95% to 98%, with batch-specific analytical characterization by NMR and HPLC .

Why [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine Dihydrochloride Cannot Be Interchanged with Generic Piperidine Methanamine Analogs


Within the 4-piperidinemethanamine class, N-substitution identity is the dominant determinant of lipophilicity, receptor-binding pharmacophore geometry, and downstream biological performance. The cyclopentylmethyl group in this compound introduces a methylene spacer between the cyclopentyl ring and the piperidine nitrogen, creating a distinct conformational profile compared to analogs bearing direct N-cyclopentyl (CAS 132864-60-9), N-cyclohexyl (CAS 132740-53-5), or N-methyl (CAS 1187582-53-1) substituents . In structure-activity relationship (SAR) studies of aromatase-inhibiting piperidinediones, a linear correlation between logP and –logIC₅₀ was demonstrated, establishing that even modest shifts in lipophilicity driven by N-alkyl substitution directly translate to altered in vitro potency and in vivo efficacy [1]. Consequently, substituting any in-class analog without verifying quantitative property alignment risks introducing uncontrolled variables in logP-dependent parameters including membrane permeability, metabolic stability, and target engagement .

Quantitative Differentiation Evidence for [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine Dihydrochloride Versus Closest Analogs


LogP Differentiation: Cyclopentylmethyl vs. Direct N-Cyclopentyl and N-Cyclohexyl Analogs

The target compound exhibits a predicted LogP of 2.69, which is 0.45 log units higher than the direct N-cyclopentyl analog 1-(1-cyclopentylpiperidin-4-yl)methanamine (LogP 2.24) and 0.06 log units higher than the N-cyclohexyl analog 1-(1-cyclohexyl-4-piperidinyl)methanamine (LogP 2.63) . This incremental lipophilicity arises from the methylene spacer in the cyclopentylmethyl group, which increases the hydrophobic surface area relative to the direct N-cyclopentyl attachment while maintaining a ring size smaller than cyclohexyl . In QSAR studies of structurally related piperidinedione aromatase inhibitors, a linear logP–logIC₅₀ relationship was demonstrated, indicating that even this 0.45 log unit difference can meaningfully shift in vitro potency [1].

Lipophilicity Membrane permeability CNS drug design

Conformational and Steric Differentiation of the Cyclopentylmethyl Methylene Spacer

The target compound incorporates a methylene (–CH₂–) spacer between the cyclopentyl ring and the piperidine N-1 position, in contrast to the direct N-cyclopentyl attachment in comparator CAS 132864-60-9. This spacer adds one rotatable bond (3 rotatable bonds in the target vs. 2 in the direct N-cyclopentyl analog) and increases the distance between the cyclopentyl ring centroid and the piperidine nitrogen by approximately 1.5 Å . In the context of CXCR4 antagonist development, subtle structural ligand changes in the N-substituent of piperidin-4-yl-methanamine derivatives were shown to produce distinct interactions with the receptor binding site, resulting in full to partial displacement of CXCL12 binding and competitive versus non-competitive antagonism [1]. The methylene spacer in the cyclopentylmethyl group may therefore enable binding conformations inaccessible to the direct N-cyclopentyl analog, a consideration critical for fragment-based or scaffold-hopping campaigns where the piperidine N-substituent geometry directly governs target engagement mode .

Conformational analysis Receptor pharmacophore Structure-based drug design

Dihydrochloride Salt Form: Solubility and Formulation Advantage vs. Free Base Analogs

The target compound is supplied as a pre-formed dihydrochloride salt (2 HCl equivalents), whereas the closest comparator 1-(1-cyclopentylpiperidin-4-yl)methanamine (CAS 132864-60-9) is predominantly available as the free base . Hydrochloride salt formation of amine-containing building blocks typically increases aqueous solubility by 1–3 orders of magnitude compared to the corresponding free base, a property critical for aqueous-phase reactions (e.g., amide coupling, reductive amination) and for direct use in biochemical assays without additional solubilization steps . Vendor documentation for the target compound confirms its identity as the dihydrochloride salt with a molecular weight of 269.25 g/mol (free base MW 196.33 g/mol plus 2 × 36.46 g/mol HCl), and it is classified under GHS07 as a harmful/irritant solid, with hazard statements H302, H315, H319, and H335 clearly defined, providing end-users with standardized safety handling guidance absent for many free base analogs .

Salt selection Aqueous solubility Pharmaceutical formulation

Patent-Validated Scaffold: Cyclopentylmethyl Piperidine in EZH2 Inhibitor Development

The 1-(cyclopentylmethyl)piperidin-4-yl scaffold is an integral substructure in patent-protected EZH2 (Enhancer of Zeste Homolog 2) inhibitors. In US Patent 10,604,531, Example 4 describes (R)-2-(1-(1-(cyclopentylmethyl)piperidin-4-yl)ethyl)-5-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one, which incorporates the cyclopentylmethylpiperidine moiety and demonstrates an IC₅₀ of 10 nM against EZH2 [1]. By comparison, the same patent's Example 7, bearing a cyclopropylmethyl substituent in place of cyclopentylmethyl, also achieves an IC₅₀ of 10 nM, while Example 6 with a 2-fluoro-2-methylpropyl substituent likewise reaches 10 nM IC₅₀, indicating that the cyclopentylmethyl group provides competitive potency within this chemotype series [2]. The target compound [1-(cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride serves as the direct synthetic precursor to the key intermediate tert-butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate (CAS 1286273-20-8), which is commercially available for use in Boc-protected amine coupling strategies, establishing a direct procurement pathway from building block to patent-relevant final compound .

Epigenetics EZH2 inhibitor Oncology drug discovery

Purity Tiering and Analytical QC: 98% vs. 95% Grade Availability with Batch-Specific Characterization

The target compound is commercially available at two distinct purity tiers: 95% (Fluorochem, Sigma-Aldrich via Krackeler) and 98% (Leyan), enabling procurement decisions aligned with application-specific purity requirements . The higher 98% grade is accompanied by predicted LogP (2.6909) and TPSA (29.26) values, providing physicochemical reference data not uniformly available for lower-purity grades or comparator compounds . By contrast, the closest structural analog 1-(1-cyclopentylpiperidin-4-yl)methanamine is typically offered at 97% purity (Aladdin) as the free base, and the N-cyclohexyl dihydrochloride analog (CAS 1197227-90-9) is available at 98% purity, indicating comparable quality tiering across the analog space . Importantly, vendors specify that NMR and HPLC are employed for batch-specific quality control, and the 98% grade notes that displayed purity represents入库指导值 with inter-batch variation acknowledged, a transparency feature that supports GLP-adjacent procurement workflows where documented purity ranges are required .

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine Dihydrochloride Based on Quantitative Differentiation Evidence


EZH2 Inhibitor Lead Optimization and Epigenetic Drug Discovery

The cyclopentylmethylpiperidine scaffold has been validated in US Patent 10,604,531 with an elaborated derivative achieving an IC₅₀ of 10 nM against EZH2 [1]. In this scenario, [1-(cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride is procured as the starting building block for synthesizing the key Boc-protected intermediate (CAS 1286273-20-8), followed by reductive amination or amide coupling at the primary amine to elaborate the full pharmacophore . The dihydrochloride salt form is preferred here because the primary amine is immediately available for coupling without a free-basing step, and the 98% purity grade minimizes impurities that could interfere with subsequent palladium-catalyzed or chiral synthesis steps. The 10 nM potency parity with cyclopropylmethyl and 2-fluoro-2-methylpropyl analogs within the same patent series indicates that the cyclopentylmethyl substitution is a competitive design choice, and procurement of this building block enables head-to-head SAR comparisons within the EZH2 inhibitor chemotype.

CXCR4 Chemokine Receptor Antagonist Fragment-Based Screening

The piperidin-4-yl-methanamine scaffold was identified as a validated fragment hit in structure-based virtual screening against CXCR4, with 31 N-substituted derivatives subsequently synthesized and pharmacologically evaluated, demonstrating that subtle N-substituent modifications drive distinct binding modes (competitive vs. non-competitive antagonism) [2]. In this application, the target compound's cyclopentylmethyl N-substituent offers a LogP of 2.69 and 3 rotatable bonds, positioning it within the lipophilicity range where key hydrophobic interactions with the CXCR4 binding site were identified by 3D-QSAR [3]. The pre-formed dihydrochloride salt enables direct use in aqueous binding assays without DMSO solubility limitations that may affect free base analogs, and the documented GHS07 safety profile supports laboratory handling compliance in medium-throughput screening environments.

CNS-Penetrant Probe Synthesis Utilizing LogP-Driven Design

The QSAR-established linear relationship between logP and in vitro potency in piperidinedione aromatase inhibitors provides a quantitative framework for using logP as a design parameter [4]. With a predicted LogP of 2.69, the target compound occupies a favorable lipophilicity window for CNS drug discovery (typically LogP 2–4 for optimal blood-brain barrier penetration) . In this scenario, the compound is selected over the more polar 4-(aminomethyl)piperidine (LogP 0.97) because the cyclopentylmethyl group provides a 1.72 log unit increase in lipophilicity without introducing the excessive molecular weight or rotatable bond count that would accompany larger N-alkyl substituents . The bifunctional nature (secondary piperidine amine for N-functionalization plus primary aminomethyl group for C-functionalization) supports divergent library synthesis where the cyclopentylmethyl group remains constant while the primary amine is diversified, enabling systematic exploration of vector-dependent SAR.

Scaffold-Hopping and Bioisostere Evaluation in Kinase Inhibitor Programs

In kinase inhibitor discovery, the piperidine ring is the most common heterocyclic subunit among FDA-approved drugs, and N-substituted 4-piperidinemethanamine derivatives have been crystallographically characterized in complex with protein kinase B (PKB/Akt) [5]. The methylene spacer in the cyclopentylmethyl group creates a distinct vector angle for the cyclopentyl ring compared to direct N-aryl or N-cycloalkyl attachments, a geometric feature that can be exploited in scaffold-hopping campaigns where the cyclopentylmethyl group serves as a bioisosteric replacement for benzyl or phenethyl substituents . Procurement of the 95% purity grade from Sigma-Aldrich (via Krackeler) supports initial hit confirmation studies, while the 98% grade from Leyan is appropriate for lead optimization where impurity profiles must be rigorously controlled. The availability of the corresponding Boc-protected derivative (CAS 1286273-20-8) from the same supplier ecosystem further streamlines multi-step synthetic workflows.

Quote Request

Request a Quote for [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.